Molecular Size and Hydrogen Bonding Capacity Differentiates Methylsulfonamido from Aryl Sulfonamide Analogs
The target compound (MW 327.40 g/mol) is significantly smaller and less lipophilic than common aryl sulfonamide analogs such as the naphthalene-2-sulfonamido derivative (MW 453.55 g/mol) and the 2-phenylvinylsulfonamido derivative (MW 415.51 g/mol) [1]. This size reduction is critical for achieving favorable ligand efficiency metrics in fragment-based or target-based screening campaigns, where lower molecular weight correlates with improved binding efficiency per atom.
| Evidence Dimension | Molecular Weight and Physicochemical Profile |
|---|---|
| Target Compound Data | MW: 327.40 g/mol; XLogP3-AA: 0.5; HBD: 3; HBA: 5; TPSA: 113 Ų |
| Comparator Or Baseline | Naphthalene-2-sulfonamido analog: MW 453.55 g/mol; 2-Phenylvinylsulfonamido analog: MW 415.51 g/mol (XLogP and TPSA not available for comparators) |
| Quantified Difference | ~28% lower MW vs naphthalene analog; ~21% lower MW vs phenylvinyl analog |
| Conditions | Computed physicochemical parameters from PubChem 2025.09.15 release |
Why This Matters
A lower molecular weight and moderate lipophilicity (XLogP 0.5) are advantageous for achieving drug-like physicochemical space, directly impacting solubility and permeability profiles that differentiate this compound from bulkier, more lipophilic analogs during library selection.
- [1] PubChem. Compound Summary for CID 29693469: Computed Properties for 4-isobutyramido-N-(2-(methylsulfonamido)ethyl)benzamide. Accessed April 2026. View Source
